molecular formula C13H18N2O3 B2507567 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034328-55-5

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2507567
CAS No.: 2034328-55-5
M. Wt: 250.298
InChI Key: SIRSROKJFFDPNY-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule characterized by a pyrrolidine core substituted at the 3-position with a pyridin-4-yloxy group. The ethanone moiety is functionalized with an ethoxy chain, distinguishing it from related methoxy-substituted analogs.

Properties

IUPAC Name

2-ethoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-17-10-13(16)15-8-5-12(9-15)18-11-3-6-14-7-4-11/h3-4,6-7,12H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRSROKJFFDPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Attachment of Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with the pyrrolidine ring.

    Formation of Ethanone Group: The ethanone group is introduced through acylation reactions, where an acylating agent reacts with the pyrrolidine-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The exact methods can vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

  • Structure: Contains a pyridine ring substituted with methoxy and pyrrolidinyl groups, linked to an ethanone.
  • Key Differences :
    • Core Heterocycle : Pyridine vs. pyrrolidine in the target compound.
    • Substituents : Methoxy (pyridine) vs. ethoxy (pyrrolidine) and pyridin-4-yloxy groups.
  • Implications :
    • The aromatic pyridine core may enhance π-π stacking interactions in target binding compared to the flexible pyrrolidine.
    • Methoxy’s lower lipophilicity (compared to ethoxy) could reduce metabolic stability .

2-Methoxy-1-[3-(pyridin-2-yl)-4-[(pyridin-4-yloxy)methyl]pyrrolidin-1-yl]ethan-1-one

  • Structure: Features a pyrrolidine core with pyridin-2-yl and (pyridin-4-yloxy)methyl substituents, plus a methoxy-ethanone group.
  • Key Differences :
    • Substituent Complexity : Additional pyridin-2-yl and (pyridin-4-yloxy)methyl groups.
    • Ethoxy vs. Methoxy : Methoxy may reduce steric hindrance but shorten metabolic half-life.
  • Implications :
    • The dual pyridine substituents could enhance binding to multi-pocket targets (e.g., kinases).
    • The compound is part of a screening library, suggesting exploratory bioactivity .

1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone

  • Structure: Pyrrolidine substituted with a silyl-protected hydroxymethyl group and fluoropyridine-linked ethanone.
  • Key Differences: Protective Group: tert-Butyldimethylsilyl (TBS) enhances steric bulk and synthetic stability.
  • Implications :
    • TBS protection may hinder in vivo activity unless cleaved enzymatically.
    • Fluorine’s electron-withdrawing effects could modulate pKa of adjacent groups .

Piperidinyl Methanone Derivatives (EP 1 808 168 B1)

  • Structure : Piperidine-based compounds with methanesulfonyl and fluorophenyl groups.
  • Key Differences :
    • Core Heterocycle : Six-membered piperidine vs. five-membered pyrrolidine.
    • Substituents : Methanesulfonyl and fluorophenyl groups absent in the target compound.
  • Implications :
    • Piperidine’s conformational rigidity may favor binding to specific allosteric sites.
    • Methanesulfonyl groups are common in kinase inhibitors (e.g., COX-2 inhibitors) .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound ~319.36 (estimated) Ethoxy, pyridin-4-yloxy Kinase inhibition, receptor modulation
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 246.31 (calculated) Methoxy, pyrrolidinyl Unknown (catalog compound)
Compound S831-0428 395.45 (calculated) Methoxy, pyridin-2-yl, (pyridin-4-yloxy)methyl Screening library candidate
EP 1 808 168 B1 Derivatives ~450–500 (estimated) Methanesulfonyl, fluorophenyl Kinase/protease inhibition
  • Solubility : Bulky groups (e.g., TBS in ) reduce aqueous solubility, whereas fluorine () or sulfonyl groups () may improve it.

Biological Activity

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and a pyridine moiety, contribute to its interactions with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

This compound features an ethoxy group, a pyridine ring, and a pyrrolidine ring, which are key to its biological interactions.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, notably:

  • α-glucosidase : Potential inhibition may affect glucose metabolism.
  • Aldose reductase : Inhibition could have implications for diabetic complications.
  • Cyclooxygenase-2 (COX-2) : This enzyme is involved in inflammatory responses, suggesting the compound may have anti-inflammatory properties.

Cellular Effects

The compound influences various cellular processes:

  • Cell signaling pathways : Modulation of signaling can lead to altered gene expression.
  • Cellular metabolism : Changes in metabolic pathways may result from enzyme interactions.

The biological activity of this compound is primarily mediated through specific binding interactions with target biomolecules. The pyrrolidine ring facilitates hydrogen bonding and hydrophobic interactions at enzyme active sites, leading to either inhibition or activation of enzymatic activity.

Case Studies

Recent studies have explored the potential therapeutic applications of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of pyrrolidine can inhibit COX-2 activity, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : In a model involving FaDu hypopharyngeal tumor cells, compounds similar to this compound showed enhanced cytotoxicity compared to standard treatments like bleomycin .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure SimilarityBiological Activity
Pyrrolidine DerivativesSimilar ring structureVaries; often anti-inflammatory
Pyridine DerivativesShared pyridine moietyVaries; potential for anticancer activity
2-Ethoxy-1-(3-(pyridin-x-yloxy)piperidin)ethanoneSimilar substitution patternPotentially different pharmacological profiles

This table highlights how the specific substitution pattern in this compound may confer distinct biological properties compared to its analogs.

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